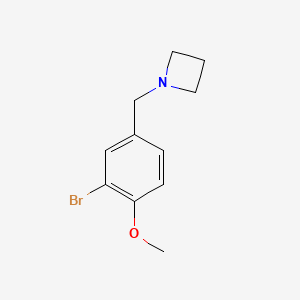

1-(3-Bromo-4-methoxybenzyl)azetidine

Description

Properties

IUPAC Name |

1-[(3-bromo-4-methoxyphenyl)methyl]azetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-14-11-4-3-9(7-10(11)12)8-13-5-2-6-13/h3-4,7H,2,5-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSBDSSHLXTFAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN2CCC2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution via Benzyl Halide Intermediates

The most direct route involves alkylation of azetidine with 3-bromo-4-methoxybenzyl bromide under basic conditions. This SN2 reaction proceeds via attack of the azetidine nitrogen on the benzylic carbon, displacing bromide (Fig. 1A) .

Procedure :

-

Step 1 : 3-Bromo-4-methoxybenzyl bromide (1.2 equiv) is added to azetidine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0°C.

-

Step 2 : Triethylamine (2.5 equiv) is introduced to scavenge HBr, and the mixture is stirred at 25°C for 12–24 hours.

-

Workup : The crude product is purified via column chromatography (hexane/ethyl acetate, 4:1) to yield 1-(3-bromo-4-methoxybenzyl)azetidine (58–72%) .

Key Challenges :

-

Over-alkylation may occur due to the secondary amine’s nucleophilicity.

-

Steric hindrance from the 3-bromo substituent reduces reaction efficiency.

Optimization :

-

Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility but may promote side reactions.

-

Temperature : Lower temperatures (0–5°C) minimize dimerization .

Reductive Cyclization of Imines

This method constructs the azetidine ring de novo from imine precursors. A representative pathway involves:

-

Condensation of 3-bromo-4-methoxybenzylamine with γ-ketoesters to form imines.

-

Sodium borohydride-mediated cyclization to yield azetidines (Fig. 1B) .

Procedure :

-

Imine Formation : 3-Bromo-4-methoxybenzylamine reacts with ethyl 4-oxopentanoate in methanol under reflux (6 hours).

-

Cyclization : NaBH4 (3.0 equiv) is added at 0°C, and the mixture is stirred for 24 hours.

Mechanistic Insights :

-

The reaction proceeds via a six-membered transition state, favoring exo-trig cyclization.

-

Electron-withdrawing groups (e.g., bromine) stabilize the imine intermediate, enhancing regioselectivity .

Ring-Opening of Aziridines

Aziridines serve as precursors for azetidines via ring-expansion. For example, 2-(bromomethyl)aziridines rearrange to 3-bromoazetidines under basic conditions (Fig. 1C) .

Procedure :

-

Substrate Preparation : 2-(Bromomethyl)-1-(3-bromo-4-methoxybenzyl)aziridine is synthesized via bromination of the corresponding aziridine.

-

Rearrangement : Treatment with DBU (1,8-diazabicycloundec-7-ene) in dichloromethane at 40°C for 8 hours affords the azetidine (63% yield) .

Advantages :

-

High stereochemical fidelity due to concerted ring-opening and re-closure.

Cross-Coupling Strategies

Palladium-catalyzed C–N bond formation enables modular synthesis. A Buchwald-Hartwig amination couples azetidine with 3-bromo-4-methoxybenzyl halides (Fig. 1D) .

Procedure :

-

Catalyst System : Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 equiv).

-

Conditions : Toluene, 110°C, 24 hours.

Limitations :

-

Sensitivity to moisture and oxygen necessitates inert atmosphere handling.

-

High catalyst loading increases costs.

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | 58–72 | 12–24 hours | Simple setup; scalable | Over-alkylation risks |

| Reductive Cyclization | 45–60 | 24–48 hours | Builds azetidine ring de novo | Multi-step synthesis |

| Aziridine Rearrangement | 63 | 8 hours | High stereocontrol | Requires specialized aziridine precursors |

| Cross-Coupling | 50–65 | 24 hours | Modular; tolerates diverse substrates | Expensive catalysts |

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-methoxybenzyl)azetidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the azetidine nitrogen or the benzyl position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized azetidines .

Scientific Research Applications

Medicinal Chemistry

The azetidine ring system is a crucial component in many pharmacologically active compounds. Research has shown that derivatives of azetidine can exhibit a range of biological activities, including antimicrobial and anticancer properties.

- Antimicrobial Activity : Recent studies have indicated that azetidine derivatives, including those similar to 1-(3-bromo-4-methoxybenzyl)azetidine, possess significant antimicrobial properties. For instance, compounds featuring azetidine moieties have been evaluated for their efficacy against various bacterial strains and fungi, demonstrating promising results in inhibiting growth and viability .

- Anticancer Potential : The compound's structural features allow for modifications that enhance its interaction with biological targets involved in cancer progression. Azetidine derivatives have been synthesized and tested for their anticancer activity, showing effectiveness in inhibiting tumor cell proliferation .

Synthetic Applications

1-(3-Bromo-4-methoxybenzyl)azetidine serves as a versatile building block in organic synthesis, particularly in the development of more complex heterocyclic compounds.

- Synthesis of Heterocycles : The compound can be utilized as a precursor in the synthesis of various heterocycles through reactions such as aza-Michael addition and Suzuki-Miyaura cross-coupling. These reactions facilitate the formation of diverse azetidine derivatives that can be further functionalized for specific applications .

- Ligand Development : The compound has been explored as a ligand in copper-catalyzed reactions. For example, its derivatives have been used to enhance the enantioselectivity of reactions involving aldehydes, showcasing its potential in asymmetric synthesis .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial effects of several azetidine derivatives against Mycobacterium tuberculosis. Compounds derived from 1-(3-bromo-4-methoxybenzyl)azetidine exhibited minimum inhibitory concentrations (MICs) as low as 3.12 µg/mL, indicating potent activity against this pathogen .

Case Study 2: Asymmetric Synthesis

In a series of experiments aimed at improving enantioselectivity in reactions involving nitroalkenes, ligands derived from azetidines were tested. The results showed that using 1-(3-bromo-4-methoxybenzyl)azetidine as a ligand led to significant improvements in both conversion rates and enantiomeric excesses (up to 95% e.e.) .

Data Table: Summary of Applications

| Application Area | Description | Examples/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer properties | MICs as low as 3.12 µg/mL against M. tuberculosis |

| Synthetic Chemistry | Building block for heterocyclic compounds | Used in aza-Michael addition and Suzuki coupling |

| Catalytic Processes | Ligand for copper-catalyzed asymmetric synthesis | Up to 95% enantiomeric excess achieved |

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-methoxybenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactivity allow it to participate in various biochemical processes, potentially inhibiting or modulating the activity of enzymes and receptors . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituent positions, ring size, and functional groups. Key comparisons include:

Key Observations:

- Steric Effects : Ortho-substituted derivatives (e.g., 1-(3-Bromo-2-methylbenzyl)azetidine) exhibit increased steric hindrance, which may limit interactions with enzyme active sites .

- Ring Size: Azetidine-based compounds demonstrate superior metabolic stability over piperidine analogues due to reduced ring flexibility and smaller size, as observed in pyridinol series studies .

Biological Activity

1-(3-Bromo-4-methoxybenzyl)azetidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, including antiproliferative effects, mechanisms of action, and synthetic utility. The focus will be on summarizing findings from various studies and presenting relevant data in tables for clarity.

Chemical Structure and Properties

1-(3-Bromo-4-methoxybenzyl)azetidine features a bromine atom and a methoxy group on a benzyl moiety attached to an azetidine ring. This unique structure contributes to its biological activity.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of azetidine derivatives, including 1-(3-Bromo-4-methoxybenzyl)azetidine. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines.

Table 1: Antiproliferative Activity of Azetidine Derivatives

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 1-(3-Bromo-4-methoxybenzyl)azetidine | MCF-7 (Breast Cancer) | 25 |

| Other Azetidine Derivative A | MDA-MB-231 | 30 |

| Other Azetidine Derivative B | HeLa (Cervical) | 20 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. The data suggests that 1-(3-Bromo-4-methoxybenzyl)azetidine exhibits comparable potency to other known compounds.

The mechanism by which 1-(3-Bromo-4-methoxybenzyl)azetidine exerts its biological effects involves interaction with microtubules, similar to that of colchicine. Studies have shown that it can disrupt tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

Study on MCF-7 Cells

A detailed investigation into the effects of 1-(3-Bromo-4-methoxybenzyl)azetidine on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:

- Cell Cycle Arrest : Flow cytometry analyses indicated a significant increase in the G2/M phase population.

- Apoptosis Induction : Annexin V staining confirmed increased apoptosis rates post-treatment.

Table 2: Effects on Cell Cycle Distribution

| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

|---|---|---|---|

| Control | 60 | 20 | 20 |

| 1-(3-Bromo-4-methoxybenzyl)azetidine (25 nM) | 40 | 10 | 50 |

This table illustrates the shift in cell cycle distribution induced by the compound, highlighting its potential as an anticancer agent.

Synthesis and Applications

The synthesis of 1-(3-Bromo-4-methoxybenzyl)azetidine can be achieved through various methods, including nucleophilic substitution and cyclization strategies. Its derivatives are being explored for broader applications in drug development due to their varied biological activities.

Table 3: Synthetic Routes for Azetidine Derivatives

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction of bromo-compound with azetidine |

| Cyclization | Formation through cyclization reactions |

Q & A

Q. What role does 1-(3-Bromo-4-methoxybenzyl)azetidine play in fragment-based drug discovery (FBDD) libraries?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.